N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound has shown potent inhibition potency against M. tuberculosis .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This interaction leads to changes in the inflammatory response of the body .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These substances are involved in the inflammatory response of the body . Therefore, the compound’s action on this pathway can lead to a reduction in inflammation .
Pharmacokinetics
tuberculosis suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, it prevents the production of substances that cause inflammation . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Benzo[d]thiazole moiety
- Dimethylthiophene ring
- Dioxine structure
Its molecular formula is C22H20N2O3S2 with a molecular weight of approximately 422.52 g/mol. The structural complexity contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole moiety : This can be achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate aldehydes.
- Synthesis of the dimethylthiophene ring : Alkylation methods such as Friedel-Crafts alkylation are commonly used.
- Coupling reactions : The final compound is formed through cross-coupling reactions, which may include Suzuki or Stille coupling techniques.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro assays demonstrated that the compound showed higher cytotoxicity against various cancer cell lines compared to normal cells, suggesting a selective action against malignant cells .
The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial function leading to cell death.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. For example:
- A study reported that derivatives with similar structures exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound in a mouse model bearing C3H mammary carcinoma. The results showed significant tumor growth delay with minimal toxicity to normal tissues, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Assessment
In another investigation, the compound was tested for its antibacterial efficacy using the MTT assay against K562 cells. The results indicated a dose-dependent response with IC50 values suggesting effective bacterial inhibition at low concentrations .
Summary of Findings
Biological Activity | Mechanism | Observed Effects |
---|---|---|
Antitumor | Induces apoptosis | Selective toxicity towards cancer cells |
Antimicrobial | Inhibits bacterial growth | Effective against multiple bacterial strains |
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-10-11(2)24-18(20-16(21)13-9-22-7-8-23-13)15(10)17-19-12-5-3-4-6-14(12)25-17/h3-6,9H,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCZOOSNBGFCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=COCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.